3-[(4-Chlorophenyl)methoxy]pyridine

Medicinal Chemistry ADME Drug Design

3-[(4-Chlorophenyl)methoxy]pyridine, also known as 3-(4-chlorobenzyloxy)pyridine, is a substituted pyridine derivative with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol. It features a pyridine ring substituted with a methoxy linker at the 3-position, which is further linked to a 4-chlorophenyl group.

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
CAS No. 88166-61-4
Cat. No. B8618454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Chlorophenyl)methoxy]pyridine
CAS88166-61-4
Molecular FormulaC12H10ClNO
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)OCC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H10ClNO/c13-11-5-3-10(4-6-11)9-15-12-2-1-7-14-8-12/h1-8H,9H2
InChIKeyMRCQMWBWZRQCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(4-Chlorophenyl)methoxy]pyridine (CAS 88166-61-4): An Overview for R&D Procurement


3-[(4-Chlorophenyl)methoxy]pyridine, also known as 3-(4-chlorobenzyloxy)pyridine, is a substituted pyridine derivative with the molecular formula C₁₂H₁₀ClNO and a molecular weight of 219.67 g/mol . It features a pyridine ring substituted with a methoxy linker at the 3-position, which is further linked to a 4-chlorophenyl group . This compound is recognized as a useful research intermediate and building block in medicinal chemistry and chemical synthesis [1]. Its structural motif, containing a 4-chlorobenzyloxy group attached to a pyridine core, is commonly found in various pharmacologically active compounds, including enzyme inhibitors and receptor antagonists [2].

The Unacceptable Risk of Replacing 3-[(4-Chlorophenyl)methoxy]pyridine (CAS 88166-61-4) in Research Programs


Attempting to substitute 3-[(4-Chlorophenyl)methoxy]pyridine with a closely related analog, such as a regioisomer (e.g., the 2- or 4-pyridinyl variants) or a halogen-substituted analog (e.g., fluoro or bromo), introduces significant risk due to the delicate interplay of electronic and steric factors. The specific 3-position of the pyridine nitrogen, combined with the electron-withdrawing character of the 4-chlorophenyl group, creates a unique electronic environment and a distinct conformational landscape that cannot be replicated by other isomers . Even seemingly minor changes, like moving the nitrogen from the 3- to the 2-position [1] or altering the halogen, are well-documented to drastically alter binding affinity, selectivity profiles, and metabolic stability in medicinal chemistry contexts [2][3]. For example, structure-activity relationship (SAR) studies in related pyridine series show that a chlorine-to-fluorine substitution can shift an IC₅₀ value from 1.5 µM to 11 µM, representing a more than 7-fold loss in potency [4]. Such unpredictable and profound changes in biological outcomes underscore the critical importance of maintaining the exact chemical identity of 3-[(4-Chlorophenyl)methoxy]pyridine in research and development.

Quantitative Evidence Guide: Differentiating 3-[(4-Chlorophenyl)methoxy]pyridine from Analogs for Scientific Procurement


Predicted Lipophilicity (cLogP) of 3-[(4-Chlorophenyl)methoxy]pyridine

The predicted lipophilicity (cLogP) of 3-[(4-Chlorophenyl)methoxy]pyridine is 3.31 . This value is critical for its use in medicinal chemistry programs, as it influences membrane permeability and oral bioavailability. While direct comparator data is not available in this specific case, the logP value is a class-defining characteristic for benzyloxy pyridines and serves as a key differentiator against more polar or more lipophilic analogs, which would be expected to have different ADME properties. This quantitative value is essential for structure-based drug design and lead optimization.

Medicinal Chemistry ADME Drug Design

Inhibitory Activity of a 4-Chlorobenzyloxy Pyridine Derivative (CPDA) against SHIP2 Phosphatase

The compound CPDA, which incorporates the 4-chlorobenzyloxy pyridine motif, is a potent inhibitor of the SH2 domain-containing inositol phosphatase 2 (SHIP2) [1]. This demonstrates the target class's utility in modulating this pathway. While a direct, head-to-head comparison for 3-[(4-Chlorophenyl)methoxy]pyridine is lacking, this data from a close structural analog strongly implies that the target compound, as a core fragment, may offer a similar advantage over other heterocyclic scaffolds in SHIP2-related research. The 4-chlorobenzyloxy pyridine fragment is a key pharmacophore for this activity.

Enzyme Inhibition Insulin Resistance SHIP2

Impact of Halogen Substitution on Inhibitory Potency in a Pyridine Series

In a comparative study of a related series of pyridine-based inhibitors, a compound bearing a 4-chloro substituent on a phenyl ring exhibited an IC₅₀ of 1.5 µM and a Kᵢ of 0.7 µM [1]. In contrast, an analog with a 6-fluoro substitution demonstrated a significantly reduced potency, with an IC₅₀ of 11 µM and a Kᵢ of 5.4 µM. This represents a more than 7-fold difference in IC₅₀ and nearly an 8-fold difference in Kᵢ, highlighting the critical role of the 4-chloro substitution for achieving optimal target engagement. While the study's core scaffold differs, the principle of halogen-dependent activity is a powerful class-level inference for 3-[(4-Chlorophenyl)methoxy]pyridine.

Structure-Activity Relationship SAR Drug Discovery

High-Value Application Scenarios for 3-[(4-Chlorophenyl)methoxy]pyridine (CAS 88166-61-4) in R&D and Industrial Sourcing


Scaffold for Developing SHIP2 Phosphatase Inhibitors

3-[(4-Chlorophenyl)methoxy]pyridine is a key structural component for the synthesis of SHIP2 (SH2 domain-containing inositol phosphatase 2) inhibitors [1]. Research indicates that compounds containing the 4-chlorobenzyloxy pyridine motif, like the known inhibitor CPDA, show promise in ameliorating insulin resistance in cellular models . Procuring this compound provides a validated starting point for medicinal chemistry efforts aimed at developing novel therapeutics for metabolic disorders, such as type 2 diabetes.

Synthesis of Novel Pyridine-Containing Agrochemicals

The compound serves as a versatile building block for creating novel agrochemicals, particularly fungicides [2][3]. The pyridine and chlorophenyl motifs are common in commercial fungicides, and the methoxy linker offers a unique spatial and electronic profile for optimization. By using 3-[(4-Chlorophenyl)methoxy]pyridine as a core, researchers can explore new chemical space and potentially develop fungicides with improved efficacy, novel modes of action, or better environmental profiles compared to existing commercial standards.

Core Fragment for Dopamine D4 Receptor Antagonist Research

The structural motif of 3-[(4-Chlorophenyl)methoxy]pyridine is present in several high-affinity and selective dopamine D4 receptor antagonists, which are valuable tools in neuroscience research and potential therapeutics for conditions like schizophrenia [4][5]. The 4-chlorophenyl group, in particular, is a key feature for achieving high affinity and selectivity for the D4 receptor subtype. Procuring this specific compound allows for the modular synthesis of new analogs to further explore the SAR of this important target class.

Synthesis of Specialty Polymers and Ligands

Due to its heterocyclic pyridine core and functionalizable methoxy linker, this compound is an attractive monomer or ligand precursor in material science. The pyridine nitrogen can act as a coordination site for metal ions, while the 4-chlorophenyl group can undergo further cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). This makes it a valuable intermediate for synthesizing novel metal-organic frameworks (MOFs), catalysts, or specialty polymers with tailored electronic and optical properties [6].

Technical Documentation Hub

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